10,16-bis(3,5-dimethylphenyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
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Overview
Description
(11bR)-2,6-Bis(3,5-dimethylphenyl)-N,N-dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is a complex organic compound with a unique structure that includes multiple aromatic rings and a phosphorus-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11bR)-2,6-Bis(3,5-dimethylphenyl)-N,N-dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine typically involves multi-step organic synthesis. The process begins with the preparation of the naphthalene-based dioxaphosphepin core, followed by the introduction of the dimethylphenyl groups. The final step involves the incorporation of the N,N-dimethylamine group under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(11bR)-2,6-Bis(3,5-dimethylphenyl)-N,N-dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can lead to partially or fully hydrogenated aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (11bR)-2,6-Bis(3,5-dimethylphenyl)-N,N-dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is used as a ligand in catalysis, particularly in transition metal-catalyzed reactions. Its unique structure allows for the stabilization of reactive intermediates, enhancing the efficiency of catalytic processes.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving phosphorus-containing substrates. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies.
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. The presence of multiple aromatic rings and a phosphorus atom suggests potential activity against certain diseases, although this area is still under investigation.
Industry
In industry, (11bR)-2,6-Bis(3,5-dimethylphenyl)-N,N-dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of (11bR)-2,6-Bis(3,5-dimethylphenyl)-N,N-dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine involves its interaction with molecular targets through its aromatic rings and phosphorus atom. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it can interact with enzymes and other proteins, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common ligand in catalysis, but lacks the complex structure of the dioxaphosphepin core.
Phosphine oxides: Similar in containing phosphorus, but differ in their oxidation state and overall structure.
Naphthalene derivatives: Share the aromatic naphthalene core but lack the phosphorus-containing heterocycle.
Uniqueness
The uniqueness of (11bR)-2,6-Bis(3,5-dimethylphenyl)-N,N-dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine lies in its combination of multiple aromatic rings and a phosphorus-containing heterocycle. This structure provides unique electronic and steric properties that enhance its performance in various applications, distinguishing it from simpler compounds like triphenylphosphine or naphthalene derivatives.
Properties
IUPAC Name |
10,16-bis(3,5-dimethylphenyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34NO2P/c1-23-15-24(2)18-29(17-23)33-21-27-11-7-9-13-31(27)35-36-32-14-10-8-12-28(32)22-34(30-19-25(3)16-26(4)20-30)38(36)41-42(39(5)6)40-37(33)35/h7-22H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYXNGHTGDQTQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC3=CC=CC=C3C4=C2OP(OC5=C4C6=CC=CC=C6C=C5C7=CC(=CC(=C7)C)C)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34NO2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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